molecular formula C12H13Cl2FO B1328079 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane CAS No. 898761-18-7

6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane

Cat. No.: B1328079
CAS No.: 898761-18-7
M. Wt: 263.13 g/mol
InChI Key: TULAGOLHEDJGHV-UHFFFAOYSA-N
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Description

6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane is an organic compound characterized by the presence of chloro and fluoro substituents on a phenyl ring, along with a hexanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline and 6-chlorohexanoyl chloride.

    Acylation Reaction: The 3-chloro-4-fluoroaniline undergoes an acylation reaction with 6-chlorohexanoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the desired ketone product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or alkanes.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of novel materials with specific chemical properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The ketone group can participate in hydrogen bonding or other interactions with biological molecules, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1-(3-chlorophenyl)-1-oxohexane: Lacks the fluoro substituent.

    6-Chloro-1-(4-fluorophenyl)-1-oxohexane: Lacks the chloro substituent on the phenyl ring.

    6-Chloro-1-(3-chloro-4-methylphenyl)-1-oxohexane: Contains a methyl group instead of a fluoro group.

Uniqueness

6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s binding affinity to specific molecular targets and improve its overall pharmacological properties.

Properties

IUPAC Name

6-chloro-1-(3-chloro-4-fluorophenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2FO/c13-7-3-1-2-4-12(16)9-5-6-11(15)10(14)8-9/h5-6,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULAGOLHEDJGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCCCCl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645158
Record name 6-Chloro-1-(3-chloro-4-fluorophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-18-7
Record name 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1-(3-chloro-4-fluorophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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